

# A Comparative Guide to PSMA-Targeting Therapies: CBP-1018 vs. Radioligand Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of therapies targeting Prostate-Specific Membrane Antigen (PSMA) for the treatment of cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), is rapidly evolving. This guide provides a detailed comparison of a novel bi-ligand drug conjugate, CBP-1018, with established PSMA-targeting radioligand therapies, including <sup>177</sup>Lu-PSMA-617 (Pluvicto®) and <sup>177</sup>Lu-PSMA-I&T. This comparison is based on available preclinical and clinical data to inform researchers and drug development professionals.

## **Overview of Compared Therapies**

**CBP-1018** is a first-in-class bi-ligand drug conjugate that uniquely targets both PSMA and Folate Receptor Alpha (FRα), two receptors overexpressed in various solid tumors.[1][2][3][4] [5][6][7][8][9][10] It delivers the cytotoxic payload, monomethyl auristatin E (MMAE), directly to cancer cells.[3][5][7][9] The dual-targeting approach is designed to enhance binding affinity and specificity, potentially overcoming competition from endogenous ligands.[3]

<sup>177</sup>Lu-PSMA-617 (Pluvicto®) is an FDA-approved radioligand therapy that combines a PSMA-targeting small molecule (PSMA-617) with the beta-emitting radionuclide Lutetium-177 (<sup>177</sup>Lu). [11][12][13][14][15][16][17][18] This targeted radiation induces DNA damage and cell death in PSMA-expressing cancer cells.[11]

<sup>177</sup>Lu-PSMA-I&T is another radioligand therapy that utilizes a different PSMA-targeting small molecule (PSMA-I&T) coupled with <sup>177</sup>Lu.[19][20][21][22][23] It shares a similar mechanism of





action with <sup>177</sup>Lu-PSMA-617 and has shown comparable efficacy in clinical studies.[21]

## **Mechanism of Action and Signaling Pathways**

The therapeutic strategies of **CBP-1018** and PSMA-targeting radioligand therapies, while both targeting PSMA, differ in their payload and mechanism of inducing cell death.



#### Mechanism of Action of PSMA-Targeting Therapies



Click to download full resolution via product page



**Caption:** Comparative mechanism of action for **CBP-1018** and PSMA-targeting radioligand therapies.

# **Quantitative Data Comparison**

The following tables summarize available quantitative data for **CBP-1018**, <sup>177</sup>Lu-PSMA-617, and <sup>177</sup>Lu-PSMA-I&T. It is crucial to note that this data is derived from separate clinical trials with potentially different patient populations and study designs, making direct head-to-head comparisons challenging.

**Table 1: Preclinical Performance** 

| Parameter               | CBP-1018                                                            | <sup>177</sup> Lu-PSMA-617               | <sup>177</sup> Lu-PSMA-I&T               |
|-------------------------|---------------------------------------------------------------------|------------------------------------------|------------------------------------------|
| Target(s)               | PSMA & FRα                                                          | PSMA                                     | PSMA                                     |
| Payload                 | ММАЕ                                                                | <sup>177</sup> Lu                        | <sup>177</sup> Lu                        |
| Binding Affinity (IC50) | Data not publicly available (described as "strengthened")[3]        | ~2-10 nM[1]                              | ~2-7 nM[1]                               |
| In Vivo Efficacy        | Up to 96% tumor<br>growth inhibition in<br>PDX/CDX models[3]<br>[5] | High tumor uptake in xenograft models[1] | High tumor uptake in xenograft models[1] |

**Table 2: Clinical Efficacy in mCRPC** 



| Parameter                                                  | CBP-1018 (Phase<br>1)                                                 | <sup>177</sup> Lu-PSMA-617<br>(VISION Trial)[ <mark>17</mark> ]                               | <sup>177</sup> Lu-PSMA-I&T<br>(ECLIPSE & other<br>studies)               |
|------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Patient Population                                         | Heavily pre-treated advanced solid tumors, primarily mCRPC[5][7]      | PSMA-positive<br>mCRPC previously<br>treated with AR<br>pathway inhibitors and<br>taxanes[17] | PSMA-positive<br>mCRPC previously<br>treated with an<br>ARPI[19][20]     |
| PSA Reduction<br>(≥50%)                                    | >50% and >90% PSA<br>decrease in some<br>patients at 0.10<br>mg/kg[4] | 46%                                                                                           | 16% (real-world data)<br>[22]                                            |
| Objective Response<br>Rate (ORR)                           | PR achieved in one patient at 0.14 mg/kg[4]                           | 29.8% (soft tissue lesions)                                                                   | 11% (radiological response, real-world data)[22]                         |
| Median Radiographic<br>Progression-Free<br>Survival (rPFS) | Not yet reported                                                      | 8.7 months                                                                                    | Statistically significant improvement vs. ARPI change (ECLIPSE) [19][20] |
| Median Overall<br>Survival (OS)                            | Not yet reported                                                      | 15.3 months                                                                                   | 13 months (real-world data)[21]                                          |

Table 3: Safety and Tolerability (Most Common Grade ≥3 Treatment-Related Adverse Events)



| Adverse Event       | CBP-1018 (Phase<br>1)[5] | <sup>177</sup> Lu-PSMA-617<br>(VISION Trial)[ <mark>17</mark> ] | <sup>177</sup> Lu-PSMA-I&T<br>(Real-world data)<br>[22] |
|---------------------|--------------------------|-----------------------------------------------------------------|---------------------------------------------------------|
| Neutrophil decrease | 29.5%                    | 8.5%                                                            | Not specified                                           |
| WBC decrease        | 19.7%                    | Not specified                                                   | Not specified                                           |
| Anemia              | Not specified            | 12.9%                                                           | Not specified                                           |
| Thrombocytopenia    | Not specified            | 7.9%                                                            | Grade 3/4 in 12% of cases (all TRAEs)                   |
| Lymphocyte decrease | 11.5%                    | Not specified                                                   | Not specified                                           |
| Fatigue             | Not specified            | 5.9%                                                            | Not specified                                           |
| Dry Mouth           | Not specified            | 3.9%                                                            | No grade ≥3 reported                                    |

## **Experimental Protocols**

Detailed experimental protocols are essential for the replication and validation of findings. Below are generalized methodologies for key experiments cited in the evaluation of PSMA-targeting therapies.

# PSMA Binding Affinity Assay (Competitive Radioligand Binding)

This assay determines the concentration of a therapeutic agent required to inhibit 50% of the specific binding of a radiolabeled reference ligand to PSMA-expressing cells.





Click to download full resolution via product page

Caption: Workflow for a competitive binding affinity assay.



#### **Detailed Steps:**

- Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured in appropriate media until
  confluent.
- Assay Preparation: Cells are harvested and seeded into multi-well plates.
- Competition Reaction: A constant concentration of a radiolabeled PSMA ligand (e.g., [125]]I-DCIT) is added to each well along with increasing concentrations of the non-radiolabeled test compound (e.g., CBP-1018, PSMA-617).[24]
- Incubation: Plates are incubated to allow the binding to reach equilibrium.
- Washing: Unbound radioligand is removed by washing the cells with a binding buffer.[24]
- Measurement: The amount of bound radioactivity is quantified using a gamma counter.
- Data Analysis: The data is analyzed using non-linear regression to calculate the IC<sub>50</sub> value.
   [24]

## In Vivo Biodistribution Study

This study evaluates the distribution, accumulation, and clearance of the therapeutic agent in a living organism over time.





Click to download full resolution via product page

Caption: Workflow for an in vivo biodistribution study.

**Detailed Steps:** 



- Animal Model: Immunocompromised mice are inoculated with PSMA-positive human prostate cancer cells to establish tumor xenografts.[25]
- Radioligand Administration: A known amount of the radiolabeled therapeutic is injected intravenously into the mice.[25][26]
- Time Points: At various time points post-injection, cohorts of mice are euthanized.[25]
- Tissue Harvesting: Tumors and major organs are dissected and weighed.[25]
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor, providing a quantitative measure of biodistribution.[27]

### Conclusion

**CBP-1018** represents a novel approach to PSMA-targeted therapy with its dual-receptor targeting and chemotherapy payload. Preclinical data suggests strong anti-tumor activity, and early clinical data in heavily pretreated patients shows a manageable safety profile with signs of efficacy.[3][4][5] In contrast, <sup>177</sup>Lu-PSMA-617 and <sup>177</sup>Lu-PSMA-I&T are established radioligand therapies that have demonstrated significant clinical benefit in later-line mCRPC, leading to the regulatory approval of Pluvicto®.[11][17]

The choice between these therapies in the future will depend on a variety of factors, including tumor expression of PSMA and FR $\alpha$ , prior treatments, safety profiles, and the results of ongoing and future clinical trials. Direct comparative studies will be necessary to definitively establish the relative efficacy and safety of these different PSMA-targeting approaches. Researchers and clinicians should continue to monitor the evolving data to best inform therapeutic strategies for patients with PSMA-expressing cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO CBP [coherentbio.com]
- 3. coherentbio.com [coherentbio.com]
- 4. Coherent Biopharma completed phase I clinical trial of CBP-1018, the world's first dualligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Clinical Trials CBP [coherentbio.com]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. CBP-1018 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. coherentbio.com [coherentbio.com]
- 10. CBP-1018 / Coherent Biopharma [delta.larvol.com]
- 11. oncodaily.com [oncodaily.com]
- 12. hhs.iowa.gov [hhs.iowa.gov]
- 13. ldh.la.gov [ldh.la.gov]
- 14. mdpi.com [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. novartis.com [novartis.com]
- 17. PSMA Targeted Molecular Imaging and Radioligand Therapy for Prostate Cancer: Optimal Patient and Treatment Issues PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. onclive.com [onclive.com]
- 21. ascopubs.org [ascopubs.org]
- 22. First real-world clinical experience with [177Lu]Lu-PSMA-I&T in patients with metastatic castration-resistant prostate cancer beyond VISION and TheraP criteria - PMC [pmc.ncbi.nlm.nih.gov]



- 23. urotoday.com [urotoday.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Effect of molar dose on the in vivo tissue biodistribution profile of FAP-targeted radioligand therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to PSMA-Targeting Therapies: CBP-1018 vs. Radioligand Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#cbp-1018-versus-other-psma-targeting-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com